N-(2-methoxyethyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
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Overview
Description
N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of diamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the reaction of 2-methoxyethylamine with pyridine-4-carboxaldehyde, followed by the addition of ethanediamide. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process may include:
- Continuous flow reactors for efficient mixing and reaction control.
- Purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide oxide, while reduction may yield N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamine.
Scientific Research Applications
N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-N’-[(pyridin-3-yl)methyl]ethanediamide
- N-(2-methoxyethyl)-N’-[(pyridin-2-yl)methyl]ethanediamide
- N-(2-ethoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide
Uniqueness
N-(2-methoxyethyl)-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-7-6-13-10(15)11(16)14-8-9-2-4-12-5-3-9/h2-5H,6-8H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIAKTLRVZZGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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